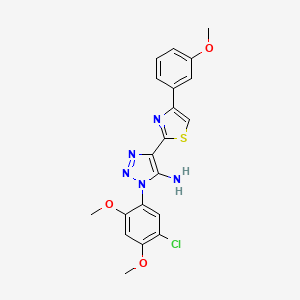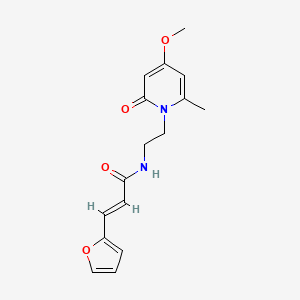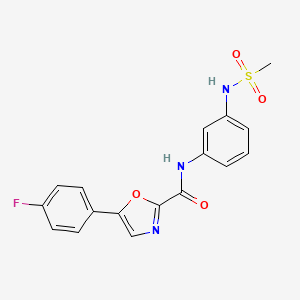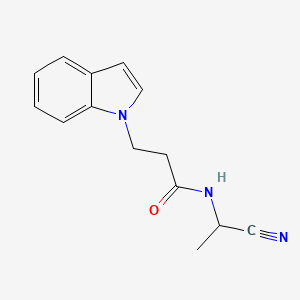![molecular formula C13H15N5O2 B2377430 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol CAS No. 2380188-81-6](/img/structure/B2377430.png)
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This molecule is a potent inhibitor of certain enzymes and has been shown to have promising effects in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol involves the inhibition of certain enzymes, including cAMP-dependent protein kinase and phosphodiesterase. These enzymes play important roles in various cellular processes, including the regulation of gene expression, cell proliferation, and apoptosis. By inhibiting these enzymes, 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol can have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been shown to have several biochemical and physiological effects. Inhibition of cAMP-dependent protein kinase and phosphodiesterase can lead to increased levels of intracellular cAMP, which can activate downstream signaling pathways and have various physiological effects. These effects include the regulation of gene expression, cell proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol in lab experiments include its high potency and selectivity for certain enzymes, as well as its well-established synthesis method. The limitations of using this molecule include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol. These include the development of new derivatives with improved potency and selectivity, the study of its effects in various disease models, and the optimization of its dosage and administration for clinical use. Additionally, further studies are needed to determine the potential side effects and toxicity of this molecule.
Méthodes De Synthèse
The synthesis of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol involves several steps, including the reaction of furan-2-carbaldehyde with 9-methyl-6-aminopurine to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to give the desired product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this molecule has been shown to be a potent inhibitor of certain enzymes, including cAMP-dependent protein kinase and phosphodiesterase. These enzymes play important roles in various cellular processes, and their inhibition can have therapeutic effects in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
In drug discovery, 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been used as a lead compound for the development of new drugs with improved potency and selectivity. This molecule has also been studied for its potential applications in biological research, such as the study of signal transduction pathways and the regulation of gene expression.
Propriétés
IUPAC Name |
2-(furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-13(19,9-4-3-5-20-9)6-14-11-10-12(16-7-15-11)18(2)8-17-10/h3-5,7-8,19H,6H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZANHWGWCIKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)


![N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B2377364.png)
![6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2377366.png)
